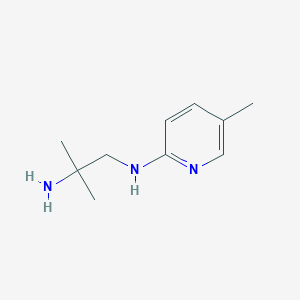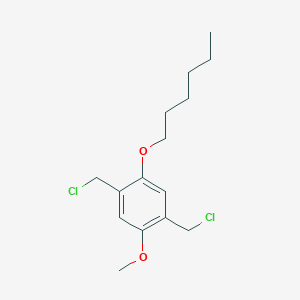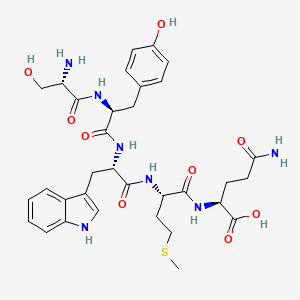
2,4,6-Trichloro-6-hydroxycyclohexa-2,4-dien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-Trichloro-6-hydroxycyclohexa-2,4-dien-1-one is a chlorinated organic compound with the molecular formula C6H3Cl3O2 It is known for its unique structure, which includes three chlorine atoms and a hydroxyl group attached to a cyclohexa-2,4-dien-1-one ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trichloro-6-hydroxycyclohexa-2,4-dien-1-one typically involves the chlorination of hydroxycyclohexadienone derivatives. One common method is the chlorination of 6-hydroxycyclohexa-2,4-dien-1-one using chlorine gas under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent over-chlorination and to ensure selective substitution at the desired positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The chlorination reaction is monitored using analytical techniques such as gas chromatography to ensure the desired product is obtained .
Análisis De Reacciones Químicas
Types of Reactions
2,4,6-Trichloro-6-hydroxycyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form chlorinated quinones.
Reduction: Reduction reactions can convert it to less chlorinated derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Chlorinated quinones.
Reduction: Less chlorinated hydroxycyclohexadienones.
Substitution: Various substituted hydroxycyclohexadienones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,4,6-Trichloro-6-hydroxycyclohexa-2,4-dien-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2,4,6-Trichloro-6-hydroxycyclohexa-2,4-dien-1-one involves its interaction with cellular components. The compound can form reactive intermediates that interact with proteins, nucleic acids, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound can induce oxidative stress and disrupt cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
6-Hydroxycyclohexa-2,4-dien-1-one: A non-chlorinated analog with similar structural features.
2,4,6-Trichlorophenol: A chlorinated phenol with similar chlorine substitution but different functional groups.
2,4,6-Trichloro-4-hydroxybenzaldehyde: Another chlorinated compound with a hydroxyl group and aldehyde functionality.
Uniqueness
2,4,6-Trichloro-6-hydroxycyclohexa-2,4-dien-1-one is unique due to its specific arrangement of chlorine atoms and the presence of a hydroxyl group on a cyclohexa-2,4-dien-1-one ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Propiedades
Número CAS |
591755-78-1 |
|---|---|
Fórmula molecular |
C6H3Cl3O2 |
Peso molecular |
213.4 g/mol |
Nombre IUPAC |
2,4,6-trichloro-6-hydroxycyclohexa-2,4-dien-1-one |
InChI |
InChI=1S/C6H3Cl3O2/c7-3-1-4(8)5(10)6(9,11)2-3/h1-2,11H |
Clave InChI |
VNXUSXRZLSGWKW-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=O)C(C=C1Cl)(O)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


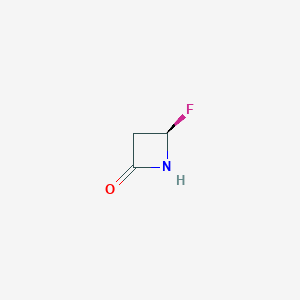
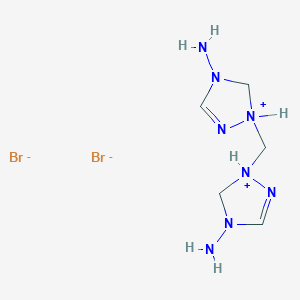
![4-{4,6-Bis[4-(diphenylamino)phenyl]-1,3,5-triazin-2-yl}-N,N-diphenylaniline](/img/structure/B14240755.png)
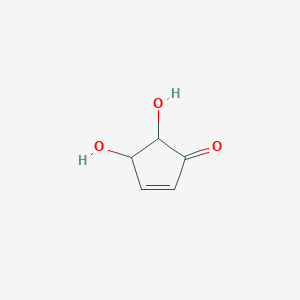

![[3-methyl-3-[(4R,8R)-4,8,12-trimethyltridecyl]oxiran-2-yl]methanol](/img/structure/B14240773.png)
![1-Propyl-4-(3,4,5-trifluorophenyl)bicyclo[2.2.2]octane](/img/structure/B14240780.png)
![(E,E)-N,N'-(Ethane-1,2-diyl)bis(1-{2-[(prop-2-en-1-yl)oxy]phenyl}methanimine)](/img/structure/B14240784.png)
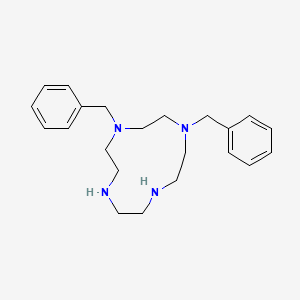
![1H-Pyrrole-2,5-dione, 1-[(1S)-1-cyclohexylethyl]-](/img/structure/B14240791.png)
![1-[4-(3-Chlorophenyl)-5-(2-propanamidopyridin-4-yl)-1,3-thiazol-2-yl]ethyl benzoate](/img/structure/B14240810.png)
